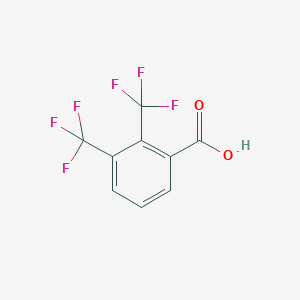

2,3-Bis(trifluoromethyl)benzoic acid

Description

Significance of Perfluorinated Aromatic Carboxylic Acids in Modern Chemical Research

Perfluorinated aromatic carboxylic acids represent a class of organic compounds that have garnered significant interest in modern chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The incorporation of fluorine atoms into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart enhanced thermal stability, chemical resistance, and metabolic stability to the molecule. numberanalytics.comontosight.ai

In medicinal chemistry and drug development, the introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can improve a drug's pharmacokinetic profile. numberanalytics.com This includes enhancing its lipophilicity, which can improve membrane permeability and bioavailability, and blocking sites of oxidative metabolism, which can increase the drug's half-life. numberanalytics.com Fluorinated aromatic compounds are key components in various pharmaceuticals, including antibiotics and anticancer agents. numberanalytics.com Similarly, in the agrochemical industry, these compounds are used to synthesize more potent and selective herbicides and pesticides. ontosight.aichemimpex.com

Furthermore, in materials science, fluorinated aromatics serve as building blocks for advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com These materials often exhibit unique and desirable properties, such as high thermal stability and specific optical characteristics. numberanalytics.com The continued development of new synthetic methods provides access to a wider range of fluorinated aromatic building blocks, paving the way for novel applications. cgchemistrysolutions.co.in

| Property Enhanced by Fluorination | Significance in Application |

| Metabolic Stability | Increases the in-vivo half-life of pharmaceuticals. ontosight.aiinnospk.com |

| Lipophilicity | Improves absorption and distribution of drugs and agrochemicals. numberanalytics.cominnospk.com |

| Thermal & Chemical Stability | Creates durable and resistant advanced materials (e.g., fluoropolymers). numberanalytics.com |

| Acidity | Enhances reactivity and utility as a chemical intermediate. ontosight.ai |

Overview of Electron-Withdrawing Group Effects in Benzoic Acid Derivatives

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. When substituents are added to the benzene (B151609) ring of benzoic acid, they can significantly influence its acidity through electronic effects. Electron-withdrawing groups (EWGs) are substituents that pull electron density away from the aromatic ring. libretexts.org

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This is known as the inductive effect. When attached to the benzene ring of benzoic acid, a -CF₃ group withdraws electron density from the ring, which in turn pulls electron density from the carboxyl group. ontosight.ai This withdrawal of electron density helps to delocalize and stabilize the negative charge on the carboxylate anion formed upon deprotonation. libretexts.org By stabilizing the conjugate base, the equilibrium of the acid dissociation reaction is shifted towards the products, resulting in a stronger acid (i.e., a lower pKa value). Benzoic acids substituted with strong EWGs are therefore more acidic than benzoic acid itself. libretexts.orgpsu.edu

Structural and Electronic Considerations of Bis(trifluoromethyl) Substitution on Benzoic Acid Systems

The placement of two trifluoromethyl groups on the benzoic acid ring at the 2- and 3-positions introduces a combination of steric and electronic effects that define the molecule's structure and reactivity.

Electronic Effects: Both -CF₃ groups act as strong electron-withdrawing substituents via the inductive effect, significantly increasing the acidity of the carboxylic acid. The -CF₃ group at the 2-position (ortho) and the one at the 3-position (meta) both contribute to the stabilization of the carboxylate anion.

Structural (Steric) Effects: A key phenomenon in ortho-substituted benzoic acids is the "ortho effect." wikipedia.orgwordpress.comvedantu.com A substituent at the 2-position, regardless of its electronic properties, creates steric hindrance with the adjacent carboxylic acid group. wordpress.com This steric repulsion forces the carboxyl group to twist out of the plane of the benzene ring. cgchemistrysolutions.co.inwordpress.com This phenomenon is also known as Steric Inhibition of Resonance (SIR). cgchemistrysolutions.co.in While this rotation disrupts resonance between the carboxyl group and the aromatic ring, it critically stabilizes the resulting carboxylate anion, leading to a marked increase in acidity. vedantu.com In the case of 2,3-bis(trifluoromethyl)benzoic acid, the -CF₃ group at the 2-position is expected to induce this effect. Studies on the similarly structured 2,3-dimethylbenzoic acid have shown that the carboxyl group is indeed twisted out of the ring plane. semanticscholar.org Given that the trifluoromethyl group is significantly larger than a methyl group, a pronounced ortho effect is anticipated for this compound.

The combination of the strong inductive effect from two -CF₃ groups and the steric effect from the ortho-positioned -CF₃ group makes this compound a significantly stronger acid than benzoic acid itself.

Research Scope and Potential Utility in Advanced Synthetic and Materials Science Contexts

The unique properties imparted by the bis(trifluoromethyl) substitution make this compound a valuable intermediate in specialized areas of synthesis and materials science. Trifluoromethylated benzoic acids are recognized as important building blocks for creating complex molecules in pharmaceuticals and agrochemicals. ontosight.aiorganic-chemistry.orgnbinno.com

A specific and significant application for this compound has been identified in the field of materials science for semiconductor manufacturing. A patent describes its use in the synthesis of specific sulfonium (B1226848) salts. google.com These sulfonium salts function as photoacid generators (PAGs) in chemically amplified photoresist formulations. Photoresists are light-sensitive materials used in photolithography to create the intricate patterns on microchips. The anion of the PAG, derived from this compound, plays a crucial role in the performance of the photoresist. This highlights the utility of the compound in developing advanced materials for the electronics industry. google.com The research scope is therefore directed towards fine-tuning the properties of such materials by leveraging the unique structural and electronic characteristics of highly fluorinated building blocks.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJRJAOQYVMWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,3 Bis Trifluoromethyl Benzoic Acid

Regiospecific Fluorination Approaches for Aromatic Systems

The foundational step in synthesizing the target molecule is the preparation of the 1,2-bis(trifluoromethyl)benzene (B1265662) precursor. This is typically achieved not by direct trifluoromethylation of a substituted benzene (B151609), but by functionalizing a simple precursor and subsequently introducing fluorine.

Direct Trifluoromethylation Techniques

Directly introducing two trifluoromethyl groups onto a benzoic acid molecule in a specific 2,3-relationship is synthetically challenging. Modern trifluoromethylation methods, which employ electrophilic reagents (e.g., Umemoto's or Togni's reagents) or radical pathways, generally lack the precise regiocontrol required for such a transformation on an already substituted aromatic ring. The directing effects of the existing carboxyl group and the first introduced trifluoromethyl group would likely lead to a mixture of isomers rather than the desired 2,3-disubstituted product. Therefore, this approach is not considered a primary viable route for the specific synthesis of 2,3-bis(trifluoromethyl)benzoic acid.

Precursor Functionalization and Subsequent Fluorine Introduction

A more feasible and industrially relevant strategy involves a multi-step process starting from a readily available hydrocarbon, such as 1,2-dimethylbenzene (o-xylene). This method focuses on first creating a polyhalogenated intermediate which is then converted to the polyfluorinated product.

The key steps in this process are:

Exhaustive Chlorination: o-Xylene undergoes free-radical chlorination, typically initiated by UV light, to replace all six hydrogen atoms of the methyl groups with chlorine. This reaction yields 1,2-bis(trichloromethyl)benzene.

Halogen Exchange (Halex) Reaction: The resulting 1,2-bis(trichloromethyl)benzene is then subjected to a halogen exchange reaction with a fluorinating agent. Anhydrous hydrogen fluoride (B91410) (HF) is commonly used for this transformation, often in the presence of a catalyst such as antimony(V) chloride (SbCl5). This step replaces the chlorine atoms with fluorine to produce the stable 1,2-bis(trifluoromethyl)benzene precursor. googleapis.com The reaction is typically conducted under pressure and at elevated temperatures.

| Step | Starting Material | Reagents | Product | Typical Conditions |

| 1 | 1,2-Dimethylbenzene | Cl2, UV light | 1,2-Bis(trichloromethyl)benzene | Elevated temperature |

| 2 | 1,2-Bis(trichloromethyl)benzene | Anhydrous HF, SbCl5 (catalyst) | 1,2-Bis(trifluoromethyl)benzene | 50-150°C, high pressure |

Carboxylation Reactions

Once the 1,2-bis(trifluoromethyl)benzene core is synthesized, the next critical step is the introduction of a carboxylic acid group at the 3-position. This is accomplished through the formation of an organometallic intermediate followed by reaction with carbon dioxide.

Carbonylation of Halogenated Precursors

Palladium-catalyzed carbonylation offers a potential route to introduce the carboxyl group. This method would involve the reaction of a halogenated precursor, such as 1-bromo-2,3-bis(trifluoromethyl)benzene (B3089392), with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile (like water or an alcohol). acs.orgresearchgate.net However, the high electron-withdrawing nature of the two trifluoromethyl groups can make the oxidative addition step of the catalytic cycle challenging, often requiring specialized ligands and harsher reaction conditions. acs.org

Grignard Reagent-Mediated Carbon Dioxide Insertion

A more classical and highly effective method for carboxylation is through a Grignard reagent. This well-established protocol involves two main stages:

Formation of the Grignard Reagent: A halogenated precursor, specifically 1-bromo-2,3-bis(trifluoromethyl)benzene, is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This forms the corresponding Grignard reagent, 2,3-bis(trifluoromethyl)phenylmagnesium bromide. The presence of two electron-withdrawing trifluoromethyl groups can influence the rate of Grignard formation. afinitica.comresearchgate.net

Carboxylation: The freshly prepared Grignard reagent is then reacted with an excess of solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2. Subsequent acidification of the resulting magnesium carboxylate salt with a strong mineral acid (e.g., HCl) protonates the carboxylate to yield the final product, this compound. lookchem.com

| Step | Starting Material | Reagents | Intermediate/Product | Key Considerations |

| 1 | 1-Bromo-2,3-bis(trifluoromethyl)benzene | Mg, THF (anhydrous) | 2,3-Bis(trifluoromethyl)phenylmagnesium bromide | Strict anhydrous conditions are essential. |

| 2 | Grignard Reagent | 1. CO2 (solid) 2. H3O+ (e.g., HCl(aq)) | This compound | Use of excess CO2 is required. |

Lithiation-Carbonation Protocols

An alternative organometallic approach to carboxylation utilizes an organolithium intermediate. This can be achieved via two primary pathways:

Halogen-Lithium Exchange: A highly regioselective method involves treating 1-bromo-2,3-bis(trifluoromethyl)benzene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C). This rapidly exchanges the bromine atom for lithium, forming 2,3-bis(trifluoromethyl)phenyllithium with high selectivity. lookchem.com

Direct Deprotonation (Lithiation): Direct removal of a proton from 1,2-bis(trifluoromethyl)benzene using a strong base like lithium diisopropylamide (LDA) or a combination of n-BuLi and a ligand like tetramethylethylenediamine (TMEDA) is another possibility. However, the regioselectivity of this reaction can be complex. The acidity of the aromatic protons is increased by the inductive effect of the CF3 groups, but steric hindrance between the two adjacent trifluoromethyl groups would likely direct lithiation to the 4- or 5-position rather than the desired 3-position. epfl.ch

Regardless of the method of formation, the resulting aryllithium species is a potent nucleophile that readily reacts with carbon dioxide, followed by acidic workup, to produce this compound. The halogen-lithium exchange route is generally preferred for its superior regiochemical control.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the construction of complex aromatic systems. Palladium, copper, and ruthenium-based catalysts have been investigated for their potential in synthesizing polysubstituted benzoic acids, including those bearing trifluoromethyl groups.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. One potential approach to this compound involves the palladium-catalyzed carbonylation of a suitable precursor, such as 1,2-bis(trifluoromethyl)-3-halobenzene. In this hypothetical route, a palladium(0) catalyst would oxidatively add to the aryl-halide bond. Subsequent insertion of carbon monoxide (CO) and reductive elimination would yield the corresponding acylpalladium complex, which upon hydrolysis, would afford the desired carboxylic acid. While direct dicarbonylation of 1,2-dihalobenzenes to form phthalic acid derivatives is known, the synthesis of a sterically hindered and electronically deactivated substrate like a 1,2-bis(trifluoromethyl) analogue would require careful optimization of ligands, reaction conditions, and CO pressure.

Another plausible strategy is the palladium-catalyzed trifluoromethylation of a pre-functionalized benzoic acid derivative. For instance, a dihalobenzoic acid could potentially undergo a double trifluoromethylation reaction. However, achieving selective double trifluoromethylation at adjacent positions is challenging. A more controlled approach might involve a stepwise process: a first palladium-catalyzed trifluoromethylation followed by a second C-H activation/trifluoromethylation, though this remains a speculative pathway.

| Catalyst System | Starting Material | Potential Product | Key Transformation |

| Pd(0) complex with appropriate ligand | 1,2-bis(trifluoromethyl)-3-iodobenzene | This compound | Carbonylation |

| Pd(II) catalyst | 2,3-Dihalobenzoic acid derivative | This compound | Double Trifluoromethylation |

This table presents hypothetical palladium-catalyzed routes to this compound based on established palladium catalysis principles.

Copper-Mediated Syntheses and Transformations

Copper-mediated reactions, particularly for the introduction of trifluoromethyl groups, have gained significant prominence. A potential route to this compound could involve the double trifluoromethylation of an ortho-dihalobenzoic acid derivative using a suitable trifluoromethylating agent in the presence of a copper catalyst. The classic Ullmann condensation, which traditionally involves the coupling of aryl halides, can be adapted for C-CF3 bond formation. A hypothetical copper-catalyzed double trifluoromethylation of a compound like 2,3-diiodobenzoic acid would likely require high temperatures and a stoichiometric amount of a copper reagent.

More contemporary copper-catalyzed methods often employ trifluoromethylating reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na). A plausible synthetic sequence could start with 1,2-dihalobenzene, which would first undergo a double trifluoromethylation reaction mediated by a copper catalyst to yield 1,2-bis(trifluoromethyl)benzene. Subsequent functionalization of this intermediate, for example, through lithiation followed by carboxylation with carbon dioxide, could then lead to the final product.

| Copper Reagent/Catalyst | Trifluoromethyl Source | Substrate | Potential Transformation |

| CuI | TMSCF3 | 2,3-Diiodobenzoic acid | Double trifluoromethylation |

| Cu(I) complex | CF3SO2Na | 1,2-Dichlorobenzene | Double trifluoromethylation followed by carboxylation |

This table outlines hypothetical copper-mediated strategies for the synthesis of this compound.

Ruthenium-Catalyzed Addition Reactions

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of arenes. A potential pathway to this compound could involve the ortho-C-H trifluoromethylation of 2-(trifluoromethyl)benzoic acid. In this scenario, the carboxylic acid group would act as a directing group, guiding the ruthenium catalyst to the adjacent C-H bond for functionalization. The reaction would likely require a suitable trifluoromethylating agent and an oxidant.

While ruthenium-catalyzed C-H arylations of benzoic acids are well-documented, direct C-H trifluoromethylation remains a developing area. The steric hindrance and the deactivating nature of the existing trifluoromethyl group in 2-(trifluoromethyl)benzoic acid would present significant challenges for this transformation, likely requiring highly active and selective catalyst systems.

| Ruthenium Catalyst | Directing Group | Substrate | Potential Transformation |

| [Ru(p-cymene)Cl2]2 | Carboxylic acid | 2-(Trifluoromethyl)benzoic acid | ortho-C-H Trifluoromethylation |

This table illustrates a hypothetical ruthenium-catalyzed approach to this compound.

Oxidative Pathways to Carboxylic Acid Formation

The direct oxidation of pre-assembled precursors offers a more classical yet effective approach to the synthesis of aromatic carboxylic acids.

Oxidation of Methyl or Alcohol Precursors

A straightforward route to this compound involves the oxidation of 2,3-bis(trifluoromethyl)toluene. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid are commonly used for the oxidation of alkyl side chains on an aromatic ring to a carboxylic acid. The reaction is typically carried out in an aqueous medium under heating. The benzylic carbon of the methyl group is susceptible to oxidation, leading to the formation of the corresponding benzoic acid.

Alternatively, the synthesis could proceed via the corresponding benzyl (B1604629) alcohol. 2,3-Bis(trifluoromethyl)benzyl alcohol can be prepared by methods such as the reduction of a corresponding aldehyde or ester. Subsequent oxidation of the benzyl alcohol to the benzoic acid can be achieved using a variety of oxidizing agents, including potassium permanganate, Jones reagent (CrO3/H2SO4), or milder reagents like manganese dioxide (MnO2) under specific conditions.

| Oxidizing Agent | Precursor | Product |

| Potassium Permanganate (KMnO4) | 2,3-Bis(trifluoromethyl)toluene | This compound |

| Jones Reagent (CrO3/H2SO4) | 2,3-Bis(trifluoromethyl)benzyl alcohol | This compound |

| Manganese Dioxide (MnO2) | 2,3-Bis(trifluoromethyl)benzyl alcohol | 2,3-Bis(trifluoromethyl)benzaldehyde |

This table summarizes common oxidative methods for the synthesis of this compound from methyl or alcohol precursors.

Selective Oxidation of Side Chains

In cases where the starting material contains multiple oxidizable side chains, selective oxidation becomes crucial. For a precursor like 1-methyl-2,3-bis(trifluoromethyl)benzene, the methyl group would be selectively oxidized to a carboxylic acid in the presence of the trifluoromethyl groups, as the latter are highly resistant to oxidation under typical conditions. The strong electron-withdrawing nature of the trifluoromethyl groups further deactivates the aromatic ring, making side-chain oxidation the preferred reaction pathway. The choice of oxidizing agent and reaction conditions can be tailored to ensure high selectivity and yield of the desired benzoic acid.

Multi-Step Synthesis Design and Optimization

Sequential Functional Group Transformations

The synthesis of this compound would likely involve a series of sequential functional group transformations, starting from a less complex, commercially available precursor. A plausible synthetic strategy could commence with an ortho-disubstituted benzene derivative, which is then elaborated to introduce the trifluoromethyl and carboxylic acid functionalities.

One potential route could involve the halogenation of a suitable starting material, followed by trifluoromethylation. For instance, starting with 2,3-dimethylaniline, a Sandmeyer-type reaction could be employed to introduce iodine or bromine at the desired positions, followed by a copper-mediated trifluoromethylation reaction. The amino group could then be converted to a nitrile, which can be subsequently hydrolyzed to the carboxylic acid.

Alternatively, a strategy starting from a pre-functionalized benzoic acid derivative could be envisioned. For example, 2-amino-3-methylbenzoic acid could be a viable starting material. The methyl group could be halogenated and then converted to a trifluoromethyl group. The amino group could then be transformed into a second trifluoromethyl group via a Sandmeyer-type reaction followed by trifluoromethylation.

A key consideration in any multi-step synthesis is the compatibility of the functional groups present in the molecule with the reaction conditions of subsequent steps. The strong electron-withdrawing nature of the trifluoromethyl groups can significantly influence the reactivity of the aromatic ring and other functional groups. Therefore, the order of functional group introduction is a critical parameter to be optimized.

Table 1: Potential Sequential Functional Group Transformations for this compound Synthesis

| Starting Material | Step 1 | Step 2 | Step 3 | Step 4 | Target Molecule |

| 2,3-Dimethylaniline | Diazotization and Iodination | Trifluoromethylation (CuCF3) | Diazotization and Cyanation | Hydrolysis | This compound |

| 2-Amino-3-methylbenzoic acid | Halogenation of methyl group | Fluorination (e.g., SF4) | Diazotization and Trifluoromethylation | - | This compound |

| 1,2,3-Trichlorobenzene | Selective Lithiation/Grignard Formation | Reaction with CO2 | Trifluoromethylation | - | This compound |

Note: This table represents hypothetical pathways and the feasibility and efficiency of each step would require experimental validation.

Purity Enhancement and Yield Optimization in Synthetic Pathways

Purity Enhancement:

Purification of the final product and intermediates is crucial. Common techniques for the purification of benzoic acid derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling. For benzoic acids, solvents like ethanol, water, or mixtures thereof are often employed. libretexts.org The crude product can be dissolved in a minimal amount of hot solvent, and upon cooling, the purified benzoic acid will crystallize out, leaving impurities in the mother liquor. youtube.com

Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution). The benzoic acid will be deprotonated to form its water-soluble salt, which will move to the aqueous layer. The aqueous layer can then be separated, acidified (e.g., with HCl), and the purified benzoic acid will precipitate out and can be collected by filtration. google.com

Chromatography: For challenging separations, column chromatography using silica (B1680970) gel or other stationary phases can be employed to separate the desired product from closely related impurities.

Yield Optimization:

Reaction Temperature: Many reactions are highly sensitive to temperature. Controlling the temperature can influence reaction rates and selectivity, minimizing the formation of unwanted side products.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time to maximize the formation of the desired product and prevent its degradation.

Stoichiometry of Reagents: The molar ratio of reactants can significantly impact the outcome of a reaction. Fine-tuning the stoichiometry can ensure the complete conversion of the limiting reagent and minimize excess reagents that may complicate purification.

Catalyst Selection and Loading: In catalyzed reactions, the choice of catalyst and its concentration are critical. Screening different catalysts and optimizing the catalyst loading can lead to significant improvements in reaction efficiency and yield.

For instance, in a potential Grignard-based synthesis, the formation of the Grignard reagent and the subsequent carboxylation step would require careful control of temperature and moisture to prevent side reactions and maximize the yield of the desired carboxylic acid. google.com

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on Synthesis | Optimization Strategy |

| Solvent | Affects solubility, reactivity, and reaction pathway. | Screening of various polar and non-polar solvents. |

| Temperature | Influences reaction rate and selectivity. | Systematic variation and monitoring of product formation. |

| Catalyst | Can dramatically increase reaction rate and yield. | Screening of different catalysts and optimization of loading. |

| Reaction Time | Determines the extent of conversion. | Monitoring reaction progress over time. |

| Purification Method | Crucial for obtaining a high-purity product. | Evaluation of recrystallization, extraction, and chromatography. |

By systematically addressing these aspects of multi-step synthesis design, from the strategic sequencing of functional group transformations to the meticulous optimization of reaction conditions and purification protocols, the efficient and high-purity synthesis of this compound can be achieved.

Chemical Reactivity and Transformation Mechanisms of 2,3 Bis Trifluoromethyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The distribution of electron density in the aromatic ring of 2,3-bis(trifluoromethyl)benzoic acid is heavily influenced by the electronic effects of its substituents, which in turn governs its susceptibility to substitution reactions.

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the potent electron-withdrawing inductive effects of both the trifluoromethyl (-CF₃) groups and the carboxylic acid (-COOH) group. vaia.commasterorganicchemistry.com The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups due to the high electronegativity of its three fluorine atoms. mdpi.com These groups pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards incoming electrophiles. vaia.comlibretexts.org This deactivation increases the activation energy required for the formation of the cationic carbocation intermediate (a σ-complex or benzenium ion), slowing the reaction rate significantly compared to benzene. libretexts.orglibretexts.org

Conversely, this pronounced electron deficiency makes the aromatic ring highly activated towards nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. masterorganicchemistry.com Electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during a NAS reaction. libretexts.orglibretexts.org The presence of two -CF₃ groups and a -COOH group would therefore facilitate the attack of a nucleophile and stabilize the carbanionic intermediate, accelerating the rate of nucleophilic substitution. masterorganicchemistry.com

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the existing substituents. The carboxylic acid group and the trifluoromethyl groups are all deactivating and act as meta-directors. vaia.commsu.edu This is because they destabilize the resonance structures of the carbocation intermediate when the electrophile adds to the ortho or para positions more than when it adds to the meta position. youtube.com

For this compound, the potential sites for electrophilic attack are the C4, C5, and C6 positions. The directing effects are as follows:

-COOH group (at C1): Directs incoming electrophiles to the C5 position.

-CF₃ group (at C2): Directs incoming electrophiles to the C4 and C6 positions.

-CF₃ group (at C3): Directs incoming electrophiles to the C5 position.

Considering these combined influences, the C5 position is doubly directed meta by the -COOH and the C3-CF₃ groups. The C4 and C6 positions are directed meta by the C2-CF₃ group. However, the C6 position is also ortho to the bulky carboxylic acid group, and the C4 position is ortho to the C3-CF₃ group, suggesting that steric hindrance could play a significant role. Given the severe deactivation of the ring, forcing an EAS reaction would be challenging and may result in low yields or a mixture of products, with a potential preference for substitution at the C5 position due to the converging electronic directing effects.

For nucleophilic aromatic substitution (NAS), the reaction is contingent on the presence of a good leaving group (e.g., a halide). The rate of reaction is significantly enhanced when strong electron-withdrawing groups are positioned ortho and/or para to this leaving group, as this allows for effective resonance stabilization of the Meisenheimer complex. libretexts.org For instance, if a leaving group were present at the C4 position of the ring, the C3-CF₃ group (meta) and the C2-CF₃ group (ortho) would both contribute to stabilizing the intermediate, making this position susceptible to nucleophilic attack.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound participates in characteristic reactions such as esterification, amidation, and reduction. However, its reactivity is significantly modulated by the steric hindrance imposed by the adjacent ortho-trifluoromethyl group.

Esterification of this compound, typically via a Fischer-Speier esterification with an alcohol under acidic catalysis, is challenging. The trifluoromethyl group at the C2 position provides substantial steric bulk that impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon. This situation is analogous to the difficult esterification of other 2,6-disubstituted benzoic acids. luxembourg-bio.com Consequently, achieving high conversion often requires more forcing conditions, such as higher temperatures, prolonged reaction times, and the use of a large excess of the alcohol.

Alternatively, a more efficient route involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl halide, such as 2,3-bis(trifluoromethyl)benzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com This acyl chloride is much more electrophilic and reacts readily with alcohols, even sterically hindered ones, at lower temperatures to form the corresponding ester.

The kinetics of the direct esterification of sterically hindered benzoic acids generally deviate from simple second-order models and are often treated as pseudo-first-order with respect to the acid when the alcohol is used in large excess. researchgate.net The activation energy for the esterification of hindered acids is typically higher than for unhindered analogues like benzoic acid.

Table 1: Comparison of Reaction Conditions for Esterification

| Substrate Type | Typical Conditions | Kinetic Profile | Relative Rate |

|---|---|---|---|

| Unhindered Benzoic Acid | H₂SO₄ catalyst, reflux in alcohol, 2-4 hours | Second-order (or pseudo-first-order) | Fast |

| This compound (Hindered) | High-boiling solvent, strong acid (e.g., H₂SO₄), high temp, >24 hours | Complex; slower pseudo-first-order | Very Slow |

The formation of amides from this compound and an amine is even more difficult than esterification when attempted directly. The initial reaction between the carboxylic acid and the amine (a base) leads to a rapid acid-base neutralization, forming a stable and unreactive ammonium (B1175870) carboxylate salt.

To overcome this, the carboxylic acid must first be activated. This is commonly achieved using peptide coupling reagents, which convert the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine. bachem.com Due to the steric hindrance from the ortho-CF₃ group, standard coupling reagents may be inefficient. More potent reagents are often required for successful coupling with hindered substrates. luxembourg-bio.comgoogle.com

Table 2: Selected Peptide Coupling Reagents for Hindered Amide Bond Formation

| Reagent | Acronym | Activating Mechanism | Suitability for Hindered Systems |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms OBt active ester | Effective, but produces carcinogenic HMPA byproduct. bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms OBt active ester | Good; a safer alternative to BOP. bachem.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms OAt active ester | Very effective for difficult couplings, including sterically hindered amino acids. |

The synthesis of amide analogues of this compound would therefore typically proceed by dissolving the acid and amine in an aprotic solvent, followed by the addition of a suitable coupling reagent and a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the acid formed during the reaction.

The carboxylic acid group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reagent and reaction pathway.

Reduction to Alcohol: A direct, one-step reduction to the corresponding 2,3-bis(trifluoromethyl)benzyl alcohol can be achieved using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). youtube.com Borane (BH₃), often used as a BH₃·THF complex, is also effective for this transformation.

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is difficult because most reagents powerful enough to initiate the reduction will proceed all the way to the primary alcohol. Therefore, a multi-step approach is generally employed.

Activation: The carboxylic acid is first converted to a more reactive derivative, such as its acyl chloride, using thionyl chloride or oxalyl chloride. chemicalbook.com

Partial Reduction: The resulting 2,3-bis(trifluoromethyl)benzoyl chloride is then treated with a mild and sterically hindered reducing agent that can stop the reaction at the aldehyde stage. A common choice for this is lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), which is less reactive than LiAlH₄. This controlled reduction yields 2,3-bis(trifluoromethyl)benzaldehyde.

This two-step sequence provides a reliable method for accessing the aldehyde, which is a valuable synthetic intermediate.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction of carboxylic acids. For aromatic carboxylic acids, this transformation can be challenging and often requires forcing conditions due to the stability of the aryl-carboxyl C-C bond. The presence of two adjacent trifluoromethyl groups in this compound is expected to have a pronounced effect on its decarboxylation.

Thermal and Catalytic Decarboxylation: Generally, the thermal decarboxylation of benzoic acids requires high temperatures. However, the rate of decarboxylation can be influenced by the electronic nature of the substituents on the aromatic ring. While specific studies on the decarboxylation of this compound are not extensively documented, research on related fluorinated benzoic acids suggests that the reaction likely proceeds through an aryl anion intermediate. The strong electron-withdrawing nature of the two CF3 groups would stabilize such an intermediate, potentially facilitating decarboxylation compared to unsubstituted benzoic acid.

Transition metal catalysis, particularly with copper, rhodium, or palladium, has been shown to promote the decarboxylation of various aromatic carboxylic acids under milder conditions. These reactions often proceed via the formation of a metal-carboxylate complex, followed by decarboxylation to generate an organometallic intermediate which can then undergo further reactions. For instance, rhodium-mediated decarboxylative additions of fluorinated benzoic acids have been reported, highlighting a potential pathway for the transformation of this compound. semanticscholar.org

Photoredox-Catalyzed Decarboxylation: In recent years, photoredox catalysis has emerged as a powerful tool for radical generation under mild conditions. The decarboxylation of aryl carboxylic acids to generate aryl radicals can be achieved using a suitable photocatalyst and a light source. rsc.org This method often involves the in situ formation of an activated ester or a salt that can undergo single-electron transfer (SET) to initiate decarboxylation. Given the electron-deficient nature of the aromatic ring in this compound, it is a plausible substrate for such photoredox-mediated decarboxylative processes.

The general mechanism for photoredox-catalyzed decarboxylation is outlined in the table below:

| Step | Description |

| 1. Catalyst Excitation | A photocatalyst (PC) absorbs light to reach an excited state (PC*). |

| 2. Electron Transfer | The excited photocatalyst can either oxidize or reduce the carboxylic acid derivative to form a radical ion. |

| 3. Decarboxylation | The resulting radical ion fragments, releasing CO2 and forming an aryl radical. |

| 4. Product Formation | The aryl radical can be trapped by a suitable reagent to form the final product. |

| 5. Catalyst Regeneration | The photocatalyst is returned to its ground state to complete the catalytic cycle. |

While specific data for this compound is not available, the general principles of these decarboxylation methods provide a framework for predicting its reactivity.

Derivatization Strategies via Trifluoromethyl Group Modification (Indirect)

Direct modification of the highly stable trifluoromethyl groups is challenging. Therefore, indirect strategies, such as modifying the aromatic ring, are more common for the derivatization of compounds like this compound.

Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. The carboxylic acid group, after deprotonation to the carboxylate, can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate an adjacent position on the aromatic ring. semanticscholar.orgrsc.orgresearchgate.net

For this compound, the potential sites for ortho-lithiation are the C4 and C6 positions. The regioselectivity of this process would be influenced by the directing ability of the carboxylate group versus the deactivating and directing effects of the two trifluoromethyl groups. Studies on other substituted benzoic acids have shown that the carboxylate is an intermediate directing group. rsc.org In the case of meta-substituted benzoic acids with a trifluoromethyl group, a lack of complementarity between the directing effects of the carboxylate and the trifluoromethyl group has been observed. rsc.org This suggests that predicting the outcome of the ortho-metalation of this compound would be complex, and a mixture of products might be expected.

The general procedure for ortho-metalation and electrophilic quenching is as follows:

| Step | Reagents and Conditions | Description |

| 1. Deprotonation | This compound, Strong base (e.g., s-BuLi/TMEDA), THF, low temperature (-78 °C) | The carboxylic acid is deprotonated, and a second equivalent of base removes a proton from an ortho position, directed by the lithium carboxylate. |

| 2. Electrophilic Quench | Electrophile (e.g., D2O, I2, aldehydes, ketones) | The resulting aryllithium species is reacted with an electrophile to introduce a new substituent. |

Stereoselective Transformations

Information regarding stereoselective transformations specifically involving this compound as a chiral auxiliary or a substrate for asymmetric synthesis is currently limited in the scientific literature. However, the rigid and sterically demanding nature of the 2,3-bis(trifluoromethyl)phenyl group could potentially be exploited in asymmetric synthesis. For instance, derivatives of this acid could serve as chiral ligands for metal catalysts or as chiral derivatizing agents. The development of stereoselective reactions involving this moiety remains an area for future investigation.

Heterocyclic Compound Formation

This compound can serve as a building block for the synthesis of various heterocyclic compounds, particularly those containing fused ring systems. The presence of the carboxylic acid and the activated aromatic ring provides handles for cyclization reactions.

Annulation Reactions Leading to Fused Ring Systems

Annulation reactions, where a new ring is formed on an existing one, can be envisioned starting from this compound or its derivatives. For example, conversion of the carboxylic acid to an acyl chloride or an ester would allow for Friedel-Crafts type reactions or other condensation reactions with appropriate substrates to build a new ring. The strong deactivation of the aromatic ring by the two trifluoromethyl groups would likely necessitate harsh reaction conditions for electrophilic aromatic substitution-based annulations.

Alternatively, the introduction of a nucleophilic or an electrophilic center at a position ortho to the carboxylic acid (via ortho-metalation as described in 3.3.1) would create a precursor for cyclization reactions to form fused heterocyclic systems.

Cyclization Pathways Involving Aromatic and Carboxylic Acid Moieties

The carboxylic acid moiety itself can participate directly in cyclization reactions. For instance, reaction with a binucleophile could lead to the formation of a heterocyclic ring. One common example is the synthesis of benzoxazinones from anthranilic acids (2-aminobenzoic acids). If a nitro group were introduced onto the aromatic ring of this compound and subsequently reduced to an amine, the resulting amino acid derivative could undergo intramolecular cyclization to form a fused heterocyclic system.

Another potential pathway involves the reaction of the carboxylic acid with a reagent that can react with both the carboxyl group and the aromatic ring. For example, in the synthesis of some fused heterocycles, the carboxylic acid is first converted to a more reactive species, which then undergoes an intramolecular reaction with a C-H bond of the aromatic ring, often mediated by a transition metal catalyst.

While specific examples for this compound are scarce, the general principles of heterocyclic synthesis provide a roadmap for its potential applications in this area. doi.orgorganic-chemistry.org

Mechanistic Elucidation of Novel Reactions

The study of reaction mechanisms involving this compound is crucial for the development of new synthetic methodologies. While specific research on the catalytic cycles and reaction intermediates of this particular molecule is not extensively documented in publicly available literature, plausible mechanisms can be inferred from studies of related trifluoromethylated benzoic acids and general principles of organic reactivity. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid function, thereby dictating its behavior in chemical transformations.

Investigation of Catalytic Cycles

While dedicated studies on the catalytic cycles of this compound are limited, its structural features suggest potential involvement in various catalytic processes, particularly those involving transition metals. The carboxylate group can act as a directing group in C-H activation/functionalization reactions, a field of significant interest in modern organic synthesis.

For instance, in palladium-catalyzed C-H functionalization reactions of benzoic acids, the carboxylic acid can coordinate to the palladium catalyst, facilitating the activation of an ortho C-H bond. A generalized catalytic cycle for such a transformation is depicted below. Although this is a general mechanism for benzoic acids, the electronic and steric properties of the 2,3-bis(trifluoromethyl) substituents would undoubtedly modulate the efficiency and selectivity of each step.

Plausible Palladium-Catalyzed C-H Functionalization Cycle:

Coordination: The this compound coordinates to a palladium(II) catalyst.

C-H Activation: The palladium center directs the cleavage of an ortho C-H bond, forming a palladacycle intermediate. The presence of two trifluoromethyl groups may influence which ortho C-H bond is preferentially activated.

Oxidative Addition/Transmetalation: A coupling partner, such as an organohalide or an organometallic reagent, reacts with the palladacycle.

Reductive Elimination: The desired C-C or C-heteroatom bond is formed, regenerating the palladium(II) catalyst.

The specific conditions and ancillary ligands would be critical in defining the precise nature of the catalytic cycle. The steric hindrance from the ortho-trifluoromethyl group could influence the coordination geometry and the rate of the C-H activation step.

| Step | Description | Key Intermediates |

| 1 | Coordination | Pd(II)-carboxylate complex |

| 2 | C-H Activation | Palladacycle |

| 3 | Reaction with Coupling Partner | Pd(IV) or transmetalated intermediate |

| 4 | Reductive Elimination | Product and regenerated Pd(II) catalyst |

Intermediate Identification and Characterization

The direct identification and characterization of reaction intermediates are paramount for understanding reaction mechanisms. For reactions involving this compound, a combination of spectroscopic and computational methods would be necessary.

One general example of an intermediate that can be postulated is the formation of a mixed anhydride (B1165640) in reactions involving the carboxylic acid moiety. For instance, in the trifluoromethylation of benzoic acids using trifluoroacetic anhydride (TFAA) as an activating agent, a mixed anhydride intermediate is proposed to form in situ. organic-chemistry.org This intermediate is more susceptible to nucleophilic attack than the starting carboxylic acid.

Proposed Formation of a Mixed Anhydride Intermediate:

The reaction of this compound with an activating agent like a carbodiimide (B86325) or an acid anhydride would likely proceed through a highly reactive acyl-substituted intermediate. The characterization of such transient species would typically require in situ spectroscopic techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To observe changes in the chemical shifts of the aromatic and carboxylic acid protons and carbons upon formation of the intermediate.

Infrared (IR) spectroscopy: To monitor the stretching frequencies of the carbonyl groups, which would be significantly different in the mixed anhydride compared to the starting carboxylic acid.

Mass Spectrometry (MS): To detect the mass-to-charge ratio of the proposed intermediate.

Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the structure, stability, and reactivity of potential intermediates in reactions involving this compound. These theoretical approaches can help to corroborate experimental findings and predict the most likely reaction pathways.

While specific experimental data on the intermediates of this compound reactions are scarce, the principles of physical organic chemistry allow for the formulation of these plausible mechanistic hypotheses. Further research in this area would be invaluable for unlocking the full synthetic potential of this uniquely substituted aromatic compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3 Bis Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3-Bis(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectral Interpretation of Aromatic and Carboxyl Protons

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would likely display a complex multiplet pattern arising from the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two trifluoromethyl groups and the carboxylic acid group. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Multiplet |

Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected: one for the carboxyl carbon, six for the aromatic carbons, and two for the trifluoromethyl carbons. The carboxyl carbon would resonate at the most downfield position, typically in the range of 165-185 ppm. The aromatic carbons attached to the trifluoromethyl groups would show characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the positions of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| C=O | 165 - 185 | Singlet |

| Aromatic C-CF₃ | 120 - 140 | Quartet |

| Aromatic C-H | 125 - 140 | Doublet |

| Aromatic C-COOH | 130 - 145 | Singlet |

Fluorine-19 (¹⁹F) NMR Analysis of Trifluoromethyl Environments

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the two trifluoromethyl groups are in different chemical environments due to their proximity to the carboxylic acid group. This would result in two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as singlets, assuming no significant through-space coupling between the two CF₃ groups. The chemical shifts would be indicative of the electronic environment of each trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| C2-CF₃ | -60 to -65 | Singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the aromatic protons, helping to decipher the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the quaternary carbons and confirming the positions of the trifluoromethyl and carboxyl groups.

Quantitative NMR (qNMR) Applications as a Reference Standard

While there is no specific information on the use of this compound as a quantitative NMR (qNMR) standard, compounds with high purity, stability, and signals in uncongested spectral regions are often suitable for this purpose. The presence of two trifluoromethyl groups could provide unique signals in the ¹⁹F NMR spectrum for use in quantitative analysis, provided the compound can be obtained in a highly pure form.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C-F stretching vibrations of the trifluoromethyl groups would be expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carbonyl) | 1680 - 1720 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong |

Characteristic Vibrational Modes of Carboxyl and Trifluoromethyl Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule through their characteristic vibrational frequencies. In this compound, the most prominent features in the IR spectrum arise from the carboxyl (-COOH) and trifluoromethyl (-CF₃) groups.

The carboxyl group gives rise to several distinct and identifiable bands. The O-H stretching vibration is typically observed as a very broad and strong band in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which will be discussed in the next section. The carbonyl (C=O) stretching vibration produces a strong, sharp absorption peak. For aromatic carboxylic acids, this peak typically appears in the 1680-1710 cm⁻¹ range.

The trifluoromethyl groups also have strong and characteristic absorption bands due to the C-F bonds. These are typically found in the 1100-1400 cm⁻¹ region. The C-F stretching vibrations are usually very intense. For instance, in the gas-phase IR spectrum of the isomeric 3,5-bis(trifluoromethyl)benzoic acid, strong bands are observed in this region. It is expected that this compound will exhibit multiple strong bands in this fingerprint region, corresponding to the symmetric and asymmetric stretching modes of the two CF₃ groups.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl (-COOH) | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxyl (-COOH) | C=O Stretch | 1680-1710 | Strong |

| Carboxyl (-COOH) | C-O Stretch | 1210-1320 | Medium |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1400 | Strong, Multiple Bands |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

Hydrogen Bonding Network Analysis through IR Signatures

In the solid state and in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the IR spectrum, particularly on the O-H and C=O stretching bands.

The formation of a cyclic dimer through hydrogen bonding between the carboxyl groups of two molecules significantly weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become exceptionally broad nist.goviucr.orgnist.gov. This is the reason for the characteristic broad absorption observed between 2500-3300 cm⁻¹, which often overlaps with the C-H stretching vibrations of the aromatic ring nist.gov.

Simultaneously, this hydrogen bonding slightly weakens the carbonyl (C=O) double bond, resulting in a shift of its stretching frequency to a lower wavenumber (a "red shift") compared to a non-hydrogen-bonded (monomeric) carbonyl group. The C=O stretching frequency for a dimeric aromatic acid is typically around 1700-1680 cm⁻¹ nist.gov. In contrast, a monomeric (free) carboxylic acid, which can be observed in very dilute solutions in non-polar solvents, would show a sharper O-H stretch near 3500 cm⁻¹ and a C=O stretch at a higher frequency. The pronounced broadness of the O-H band and the position of the C=O band in a typical spectrum of this compound would therefore serve as strong evidence for the presence of a stable hydrogen-bonded dimeric network.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Molecular Ion Detection and Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two trifluoromethyl groups makes the molecule susceptible to characteristic fragmentation patterns.

The primary fragmentation pathways for benzoic acids typically involve the carboxyl group. Common fragmentation includes:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion [M-17]⁺. For benzoic acid itself, this leads to the stable benzoyl cation.

Loss of a carboxyl group (-COOH): This leads to a fragment ion [M-45]⁺, corresponding to the bis(trifluoromethyl)phenyl cation.

Further fragmentation of the aromatic ring and the trifluoromethyl groups can also occur. The fragmentation pattern for the related 3-(trifluoromethyl)benzoic acid shows a molecular ion peak and significant fragments corresponding to the loss of -OH and the entire -COOH group. A similar pattern would be anticipated for the 2,3-bis(trifluoromethyl) isomer.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Formula | m/z (Nominal) | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₄F₆O₂]⁺ | 258 | Molecular Ion |

| [M-OH]⁺ | [C₉H₃F₆O]⁺ | 241 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₈H₃F₆]⁺ | 213 | Loss of carboxyl group |

| [C₆H₃(CF₃)₂]⁺ | [C₈H₃F₆]⁺ | 213 | Bis(trifluoromethyl)phenyl cation |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with very high precision. This enables the unambiguous determination of the elemental composition of the ions.

The exact mass of this compound (C₉H₄F₆O₂) can be calculated using the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O). This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument to confirm the molecular formula.

Calculation of Exact Mass:

Carbon (C): 9 x 12.000000 = 108.000000

Hydrogen (H): 4 x 1.007825 = 4.031300

Fluorine (F): 6 x 18.998403 = 113.990418

Oxygen (O): 2 x 15.994915 = 31.989830

Total Exact Mass = 258.011548 u

An experimental HRMS measurement yielding a mass value very close to 258.0115 would provide strong confirmation of the elemental formula C₉H₄F₆O₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Aromatic Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic chromophore, the substituted benzene ring. Benzoic acid itself typically displays characteristic absorption bands. For instance, in an acidic mobile phase, benzoic acid shows absorption maxima around 230 nm and 274 nm.

The presence of substituents on the benzene ring can shift the position and alter the intensity of these absorption bands. Trifluoromethyl groups are generally considered to be electron-withdrawing. The positioning of two such groups adjacent to each other and to the carboxyl group on the benzene ring in the 2,3-isomer is expected to influence the electronic structure of the aromatic system. Studies on isomers of (trifluoromethyl)benzoic acid have shown that they exhibit different absorption spectra in the 190 nm to 300 nm range, indicating that the position of the -CF₃ group affects the electronic transitions. The presence of the trifluoromethyl group can lead to an enhancement of the molar extinction coefficient. It is anticipated that this compound will show complex absorption patterns in the UV region, likely with maxima around 230-280 nm, corresponding to π → π* transitions within the substituted aromatic ring.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~230 - 280 | Substituted Benzene Ring |

Based on a thorough search of available scientific literature and crystallographic databases, detailed X-ray diffraction data for the specific chemical compound this compound is not publicly available. The experimental data required to accurately describe its single-crystal structure, geometric parameters, conformational analysis, supramolecular assembly, and potential rotational disorder of its trifluoromethyl groups has not been published.

While crystallographic studies have been conducted on related isomers, such as 2,6-Bis(trifluoromethyl)benzoic acid and 3,5-Bis(trifluoromethyl)benzoic acid, as well as other derivatives, this information cannot be substituted to describe the unique solid-state structure of the 2,3-isomer. The precise spatial arrangement of atoms and molecules, which dictates the material's properties, is highly dependent on the specific substitution pattern of the trifluoromethyl groups on the benzoic acid framework.

Consequently, the requested article focusing on the "" cannot be generated at this time due to the absence of the necessary foundational research findings.

Computational Chemistry and Theoretical Investigations of 2,3 Bis Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used method for quantitative predictions of molecular properties.

Geometry optimization is a computational procedure that seeks to determine the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The resulting structure is the equilibrium geometry, which represents the most stable conformation of the molecule in the given theoretical model.

For 2,3-Bis(trifluoromethyl)benzoic acid, significant steric hindrance is expected between the adjacent carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups at the 2- and 3-positions of the benzene (B151609) ring. This steric repulsion would likely force these functional groups to twist out of the plane of the aromatic ring to achieve a stable, low-energy conformation. In a related compound, 2,6-bis(trifluoromethyl)benzoic acid, experimental X-ray diffraction studies have shown that the dihedral angles between the benzene ring and the carboxyl group are substantial, measuring 71.5 (2)° and 99.3 (2)° in the two independent molecules within the crystal structure. iucr.org A similar, significant out-of-plane arrangement would be anticipated for the 2,3-isomer upon geometry optimization.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Substituted Benzoic Acid Derivative Calculated via DFT. (Note: This table is illustrative and based on typical values for similar structures, not specific to this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-CF₃ | ~1.51 Å | |

| Bond Angles (°) | O=C-O | ~122° |

| C-C=O | ~124° | |

| F-C-F | ~107° |

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the two trifluoromethyl groups and the carboxylic acid group are strongly electron-withdrawing. This would lead to a significant lowering of the energy levels of both the HOMO and LUMO, and likely result in a large HOMO-LUMO gap, suggesting the compound is kinetically stable. In a computational study on a related amide, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated HOMO-LUMO gap was found to be a high 5.54 eV, indicating significant stability. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Trifluoromethyl-Substituted Aromatic Compound. (Data based on a representative molecule from literature to exemplify typical values.) mdpi.com

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -8.21 |

| E(LUMO) | -2.67 |

| HOMO-LUMO Gap (ΔE) | 5.54 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. niscpr.res.indntb.gov.ua

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.gov

For this compound, key vibrational modes would include:

O-H Stretching: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretching: A strong, sharp absorption from the carbonyl group of the carboxylic acid. mdpi.com

C-F Stretching: Multiple strong absorptions associated with the symmetric and asymmetric stretching of the C-F bonds in the two trifluoromethyl groups. mdpi.com

Aromatic C-H and C=C Stretching: Vibrations characteristic of the substituted benzene ring.

The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and deficiencies in the theoretical model, leading to better agreement with experimental spectra. mdpi.com

Table 3: Representative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Related Trifluoromethyl-Containing Molecule. (Data adapted from a study on a similar compound to illustrate the correlation.) mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3290 | 3287 |

| C=O Stretch | 1647 | 1652 |

| Asymmetric C-F Stretch | 1175 | 1170 |

| Symmetric C-F Stretch | 1115 | 1124 |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. These indices are useful for comparing the chemical behavior of different molecules.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Given the expected large HOMO-LUMO gap for this compound, the molecule would be classified as "hard," with low softness and high stability. The presence of multiple electron-withdrawing groups would likely result in a high electrophilicity index, indicating a strong capacity to act as an electrophile. mdpi.comactascientific.com

Table 4: Representative Global Reactivity Descriptors (eV) Calculated from HOMO/LUMO Energies. (This table uses illustrative values to demonstrate the concepts.) actascientific.com

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.32 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.50 |

| Global Softness (S) | 1 / η | 0.40 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.73 |

Prediction of Reaction Sites and Pathways

Computational methods are instrumental in identifying the most probable sites for chemical reactions on a molecule. Molecular Electrostatic Potential (MEP) mapping is a key technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uanih.gov For this compound, the MEP surface would highlight electron-rich regions (negative potential), primarily around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), expected near the hydrogen atom of the carboxylic group and potentially on the aromatic ring due to the strong electron-withdrawing nature of the trifluoromethyl groups, indicate sites for nucleophilic attack. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further refines these predictions. The HOMO location indicates the site most likely to donate electrons (nucleophilic center), while the LUMO location points to the site most likely to accept electrons (electrophilic center). mdpi.com For this molecule, the HOMO is expected to be localized on the carboxylic acid group and the benzene ring, while the LUMO would likely be distributed over the electron-deficient aromatic ring and the trifluoromethyl groups. mdpi.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. dntb.gov.ua

Table 1: Predicted Reactive Sites and Properties of this compound Note: This data is illustrative and based on typical results from DFT calculations for similar aromatic compounds.

| Parameter | Predicted Value/Location | Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability |

| Most Negative MEP | Carboxylic Oxygen Atoms | Site for electrophilic attack/protonation |

| Most Positive MEP | Carboxylic Hydrogen Atom | Site for nucleophilic attack/deprotonation |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound are critical to its properties. Conformational analysis involves studying the molecule's energy as a function of the rotation around its single bonds. The primary degrees of rotational freedom are the C-C bond connecting the carboxylic acid to the benzene ring and the C-C bonds of the two trifluoromethyl groups. researchgate.netresearchgate.net

Due to steric hindrance between the adjacent carboxylic acid and trifluoromethyl groups at the ortho and meta positions, the planar conformation, where the carboxylic acid group lies in the same plane as the benzene ring, is expected to be energetically unfavorable. researchgate.net Computational scans of the potential energy surface (PES) by rotating the dihedral angle between the carboxylic group and the aromatic ring would reveal the most stable, low-energy conformations. researchgate.netnih.gov These studies typically show that the carboxylic group is tilted out of the plane of the aromatic ring. researchgate.netnih.gov Similarly, the rotation of the trifluoromethyl groups is also analyzed to find their preferred orientations that minimize steric clash. researchgate.net

Table 2: Illustrative Relative Energies of Key Conformations Note: Energies are hypothetical, calculated relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A | ~45° | 0.00 | Most Stable |

| Conformer B | ~135° | 0.25 | Stable |

| Planar Conformer | 0°/180° | > 5.00 | Unstable (Transition State) |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. NCI analysis is a computational technique used to identify and visualize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion within a molecular system. researchgate.net

For this compound, NCI analysis would be expected to reveal several key interactions: